4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine
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Overview
Description
4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including the serotonin (5-ht) receptor sites .
Mode of Action
It’s known that pyrimidines can undergo nucleophilic attack, favoring the formation of c-4 substituted products . This suggests that 4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine may interact with its targets through a similar mechanism.
Biochemical Pathways
Pyrimidine derivatives are known to influence oxidative processes in the organism . They also exhibit diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Pharmacokinetics
The introduction of hydrophobic groups at the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-ht) receptor sites, which could influence the compound’s bioavailability .
Result of Action
Pyrimidine derivatives are known to exhibit neuroprotective and anti-inflammatory properties .
Action Environment
The reactivity of the c-4 position of halopyrimidines is generally found to be strongly preferred over c-2 , which could suggest that the compound’s action may be influenced by the chemical environment.
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives exhibit significant biological activity and are versatile objects for chemical modification . They possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Cellular Effects
It is known that pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-isopropylpyrimidine-6-thiol with 2-methylbenzyl chloride under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-Isopropyl-6-(benzylthio)pyrimidine
- 4-Isopropyl-6-((2-chlorobenzyl)thio)pyrimidine
- 4-Isopropyl-6-((2-methoxybenzyl)thio)pyrimidine
Uniqueness
4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine is unique due to the presence of the 2-methylbenzylthio group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(2-methylphenyl)methylsulfanyl]-6-propan-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-11(2)14-8-15(17-10-16-14)18-9-13-7-5-4-6-12(13)3/h4-8,10-11H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYKNMTWLDTEID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=NC(=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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